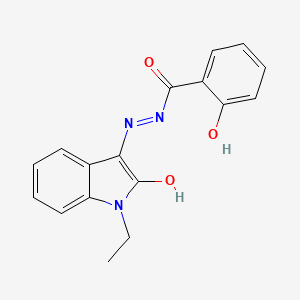

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide, commonly known as EOIBN, is a synthetic compound that has been studied for its potential applications in scientific research. EOIBN has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In

Wissenschaftliche Forschungsanwendungen

- (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide has demonstrated promising anticancer potential. Researchers have investigated its ability to inhibit cancer cell growth, induce apoptosis (programmed cell death), and interfere with tumor angiogenesis. The compound’s unique structure may target specific signaling pathways involved in cancer progression .

- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that this compound possesses anti-inflammatory properties by modulating key inflammatory mediators. It may be explored as a potential therapeutic agent for managing inflammatory diseases .

- The compound exhibits antimicrobial activity against bacteria, fungi, and even some drug-resistant strains. Researchers have investigated its potential as an alternative or adjunct to existing antibiotics. Its mechanism of action involves disrupting microbial membranes and interfering with essential cellular processes .

- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. Preliminary studies indicate that (Z)-N’-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide may protect neurons from oxidative stress, inflammation, and excitotoxicity. Further research is needed to explore its full neuroprotective capabilities .

- The compound’s hydrazide moiety allows it to chelate metal ions. Metal chelation has implications in various fields, including environmental remediation, catalysis, and medicinal chemistry. Researchers investigate its potential as a chelating agent for heavy metals or transition metals .

- The compound exhibits interesting photophysical behavior, including fluorescence and phosphorescence. Researchers explore its use in optoelectronic devices, sensors, and imaging applications. Understanding its excited-state properties is crucial for optimizing its practical applications .

Anticancer Activity

Anti-Inflammatory Effects

Antimicrobial Properties

Neuroprotective Potential

Metal Ion Chelation

Photophysical Properties

Eigenschaften

IUPAC Name |

N-(1-ethyl-2-hydroxyindol-3-yl)imino-2-hydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-20-13-9-5-3-7-11(13)15(17(20)23)18-19-16(22)12-8-4-6-10-14(12)21/h3-10,21,23H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKHGHIVZQXGSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC=CC=C3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N'-(1-ethyl-2-oxoindolin-3-ylidene)-2-hydroxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2519295.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B2519309.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)

![2-(5-chlorothiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2519314.png)